O-Acetyl-L-serine hydrochloride

Catalog No.
S983889
CAS No.
66638-22-0
M.F
C5H10ClNO4
M. Wt
183.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Acetyl-L-serine hydrochloride

CAS Number

66638-22-0

Product Name

O-Acetyl-L-serine hydrochloride

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1

InChI Key

MGQOSZSPKMBSRW-WCCKRBBISA-N

SMILES

CC(=O)OCC(C(=O)O)N.Cl

Synonyms

66638-22-0;O-Acetyl-L-serinehydrochloride;(S)-3-Acetoxy-2-aminopropanoicacidhydrochloride;O-ACETYL-L-SERINEHCL;H-Ser(Ac)-OH.HCl;SCHEMBL7592766;CTK8B2122;MolPort-027-837-444;0232AC;ANW-35229;KM1022;MFCD00060169;O-ACETYL-L-SERINEHYDROCHLORIDE;AKOS016011740;AK124368;BC657158;AB0073350;KB-211383;L-Serine,O-acetyl-,hydrochloride(1:1);TC-123974;A0834;FT-0698778;ST24036108;(2S)-3-(acetyloxy)-2-aminopropanoicacidhydrochloride;3B3-044561

Canonical SMILES

CC(=O)OCC(C(=O)O)N.Cl

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N.Cl

Biochemistry: Cysteine Biosynthesis

Summary of the Application: O-Acetyl-L-serine hydrochloride, a cysteine precursor, is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis .

Methods of Application or Experimental Procedures: The compound is typically used in a laboratory setting. It is soluble in ethanol, which makes it easy to incorporate into various experimental setups . The specific procedures and technical parameters would depend on the exact nature of the experiment being conducted.

O-Acetyl-L-serine hydrochloride is a chemical compound with the molecular formula C₅H₉NO₄·HCl and a CAS number of 66638-22-0. It is an acetylated derivative of the amino acid L-serine, where an acetyl group is attached to the hydroxyl group of the serine side chain. This compound plays a significant role as an intermediate in the biosynthesis of cysteine, particularly in bacterial systems, and is also involved in various metabolic pathways in higher plants .

O-Acetyl-L-serine hydrochloride is classified as an endogenous metabolite and is primarily used for research purposes in biochemistry and molecular biology . As a hydrochloride salt, it enhances the solubility of the compound in aqueous solutions, making it suitable for laboratory applications.

. Notably, it serves as a substrate for cysteine synthase, which catalyzes the formation of cysteine from O-acetyl-L-serine and hydrogen sulfide. This reaction is crucial in the biosynthesis of cysteine, an important amino acid involved in protein synthesis and various metabolic processes .

In addition to its role in cysteine synthesis, O-Acetyl-L-serine can undergo hydrolysis under certain conditions to regenerate L-serine and acetic acid. This reaction is significant in metabolic pathways where L-serine is required as a precursor for other biomolecules.

The synthesis of O-Acetyl-L-serine hydrochloride can be achieved through various methods:

  • Acetylation of L-serine: The most common method involves treating L-serine with acetic anhydride or acetyl chloride in an appropriate solvent. This reaction results in the formation of O-acetyl-L-serine, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid.
  • Enzymatic Synthesis: Enzymatic methods using specific acetyltransferases can also be employed to acetylate L-serine selectively. This approach may offer higher specificity and milder reaction conditions compared to chemical methods.
  • Biosynthetic Pathways: In microbial systems, O-acetyl-L-serine can be synthesized from L-serine through enzymatic reactions involving specific transferases that introduce the acetyl group.

O-Acetyl-L-serine hydrochloride has several applications in scientific research:

  • Biochemical Research: It is widely used as a substrate in studies focused on amino acid metabolism, particularly those investigating cysteine biosynthesis.
  • Plant Biology: The compound serves as a substrate for enzymes involved in synthesizing beta-substituted alanines and cysteine synthase in higher plants .
  • Pharmaceutical Research: Due to its role as an intermediate in amino acid metabolism, it may have potential implications in drug development targeting metabolic pathways.

Interaction studies involving O-Acetyl-L-serine hydrochloride primarily focus on its enzymatic interactions with cysteine synthase and other related enzymes. These studies help elucidate the mechanisms of amino acid biosynthesis and the regulation of metabolic pathways involving sulfur-containing compounds. Additionally, research into its interactions with other metabolites could provide insights into broader metabolic networks within organisms.

Several compounds share structural or functional similarities with O-Acetyl-L-serine hydrochloride. Below are some notable examples:

Compound NameStructure/FunctionUnique Features
L-SerinePrecursor to cysteine; non-acetylated formEssential amino acid; directly involved in protein synthesis
CysteineSulfur-containing amino acidDirect product of O-acetyl-L-serine; plays key roles in antioxidant defense
AcetylserineAcetylated form of serine without hydrochlorideSimilar structure but lacks the chloride component
Beta-AlanineNon-proteinogenic amino acidInvolved in energy metabolism; structurally similar but functionally distinct

O-Acetyl-L-serine hydrochloride's uniqueness lies in its specific role as a precursor for cysteine biosynthesis and its structural distinction from both serine and cysteine due to the presence of the acetyl group and hydrochloride salt form. This makes it particularly valuable for studying metabolic pathways involving sulfur-containing compounds.

Molecular Structure and Nomenclature

O-Acetyl-L-serine hydrochloride的分子式为C5H10ClNO4,分子量为183.59 g/mol。其化学名称为(2S)-3-acetyloxy-2-aminopropanoic acid hydrochloride,结构上是L-丝氨酸的羟基侧链被乙酰化形成的酯,同时以盐酸盐形式存在。该分子包含一个α-氨基酸骨架,侧链上的羟基被乙酰基取代,形成O-乙酰酯,盐酸盐形式则增加了其稳定性和溶解性。

Physical and Chemical Properties

O-Acetyl-L-serine hydrochloride呈白色至类白色固体。其物理性质如下表所示:

性质数值及描述
熔点151.5-151.8 °C
沸点(预测)297.7 ± 35.0 °C
密度(预测)1.299 ± 0.06 g/cm³
pKa(预测)1.98 ± 0.10
外观白色至类白色固体
储存条件2-8°C冷藏,密封避潮
溶解性在水、稀酸性溶液中微溶,甲醇中极微溶

此外,O-Acetyl-L-serine hydrochloride在乙醇中几乎透明可溶,其盐酸盐形式的存在有助于提高水溶性和稳定性。

Synthesis and Preparation Methodologies

O-Acetyl-L-serine hydrochloride通常通过L-丝氨酸的羟基乙酰化反应制备,乙酰基通过酰基转移酶或化学乙酰化试剂引入侧链羟基。具体方法包括:

  • 酶促乙酰化:利用丝氨酸转乙酰酶催化L-丝氨酸与乙酰辅酶A反应生成O-乙酰-L-丝氨酸
  • 化学合成:通过化学试剂将乙酰基引入L-丝氨酸的侧链羟基,随后与盐酸反应生成盐酸盐形式,提高产品稳定性和纯度

该化合物的制备强调纯度控制,常用高效液相色谱法(HPLC)检测纯度可达99.82%

Analytical Detection and Quantification Methods

O-Acetyl-L-serine hydrochloride的检测和定量主要依赖以下分析技术:

  • 高效液相色谱法(HPLC):用于纯度检测和含量测定,能准确分离O-乙酰-L-丝氨酸及其杂质
  • 核磁共振氢谱(1H NMR):用于结构确认,谱图与理论结构高度一致,纯度≥97%
  • 质谱分析:确认分子量及结构,支持分子式和盐酸盐形式的存在。
  • 红外光谱(IR):检测官能团特征峰,确认酯键和氨基酸骨架。
  • 熔点测定:作为纯度和物理性质的辅助指标

这些方法结合使用,确保产品的结构准确性和高纯度。

Structural Comparison with Related Amino Acid Derivatives

O-Acetyl-L-serine hydrochloride与其他氨基酸衍生物相比,具有独特的结构特征:

化合物名称结构特征主要区别与O-Acetyl-L-serine hydrochloride
L-丝氨酸侧链含羟基无乙酰化,羟基自由
O-乙酰-L-丝氨酸侧链羟基被乙酰基取代形成酯乙酰基取代提高反应活性和代谢中间体性质
N-乙酰-L-丝氨酸α-氨基被乙酰化乙酰化位置不同,影响生物活性
O-乙酰-L-丝氨酸盐酸盐O-乙酰-L-丝氨酸的盐酸盐形式增加水溶性和稳定性

O-Acetyl-L-serine hydrochloride作为O-乙酰-L-丝氨酸的盐酸盐,兼具乙酰化修饰和盐酸盐的物理化学优势,常用于生物合成研究中,特别是作为半胱氨酸生物合成的关键中间体。

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

183.0298355 g/mol

Monoisotopic Mass

183.0298355 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-15

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